Tropifexor

Vue d'ensemble

Description

Tropifexor est un médicament expérimental qui agit comme un agoniste du récepteur X du farnésyl. Il a été découvert par des chercheurs de Novartis et du Genomics Institute de la Novartis Research Foundation. This compound est principalement en cours de développement pour le traitement des maladies hépatiques cholestatiques et de la stéatohépatite non alcoolique .

Mécanisme D'action

Target of Action

Tropifexor is an investigational drug that acts as an agonist of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism .

Mode of Action

As an FXR agonist, this compound binds to the FXR, activating it . This activation leads to the upregulation of FXR target genes, such as BSEP and SHP, and a down-regulation of CYP8B1 . The EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .

Biochemical Pathways

The activation of FXR by this compound influences several biochemical pathways. It increases the expression of enzymes responsible for bile acid detoxification and canalicular and basolateral bile acid efflux, while also inhibiting bile acid synthesis and basolateral bile acid uptake by hepatocytes . This modulation of gene expression affects bile acid transport and metabolism, as well as glucose and lipid metabolism .

Pharmacokinetics

It reaches a maximum blood concentration of 33.5 ng/ml with a median time to reach this concentration of 4 hours, and is eliminated with a plasma elimination half-life of 13.5 hours . This compound is predominantly eliminated via metabolism, with over 68% of the dose recovered as metabolites in excreta .

Result of Action

The activation of FXR by this compound results in several key biomarkers of Nonalcoholic Steatohepatitis (NASH) improving, including hepatic fat fraction, alanine aminotransferase, and body weight . In addition, this compound has been shown to prevent liver steatohepatitis and fibrosis by reducing oxidative stress and inflammatory injury .

Action Environment

The relative contribution of oxidation and glucuronidation to the metabolism of this compound is concentration-dependent. Glucuronidation is the predominant pathway at higher concentrations, while the oxidative process becomes more important at lower concentrations near the clinical exposure range . This suggests that the metabolic pathway of this compound can be influenced by the concentration of the drug in the body, which could be affected by factors such as dosage, frequency of administration, and individual metabolic rates.

Analyse Biochimique

Biochemical Properties

Tropifexor interacts with the farnesoid X receptor (FXR), acting as an agonist . It has been shown to upregulate the FXR target genes, BSEP and SHP, and down-regulate CYP8B1 . Its EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a 26–72% reduction in γ-glutamyltransferase (GGT) from baseline at 30- to 150-μg doses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the farnesoid X receptor (FXR), acting as an agonist . The crystal structure of the FXR/Tropifexor complex has been determined at 2.7 Å resolution to explain the molecular mechanism of this compound bound to FXR-LBD .

Temporal Effects in Laboratory Settings

This compound has shown robust and dose-dependent reductions in hepatic fat and alanine aminotransferase compared to placebo at 12 weeks . Full 48-week biopsy data from the study are expected to provide more information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, higher doses of this compound (140 μg and 200 μg) resulted in improvements in several key biomarkers of NASH, including hepatic fat fraction, alanine aminotransferase, and body weight, with favorable safety after 12 weeks of treatment .

Metabolic Pathways

This compound is predominantly eliminated via metabolism with >68% of the dose recovered as metabolites in excreta . Oxidative metabolism is the major clearance pathway of this compound . Metabolites containing multiple oxidative modifications and combined oxidation and glucuronidation were also observed in human excreta .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the farnesoid X receptor (FXR) . Activation of FXR inhibits bile acid synthesis and increases bile acid conjugation, transport, and excretion, thereby protecting the liver from the harmful effects of bile accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver cells, where it interacts with the farnesoid X receptor (FXR) . This interaction influences the transcription of various genes in the liver, helping maintain cholesterol/bile acid balance, decrease hepatic gluconeogenesis, and alleviate certain liver diseases .

Méthodes De Préparation

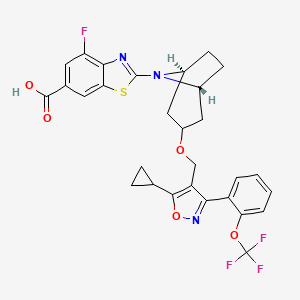

La synthèse du tropifexor implique plusieurs étapes, en commençant par la préparation de la structure de base, qui comprend un groupe acide benzothiazole carboxylique substitué par la nortropine bicyclique. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau benzothiazole : Ceci implique la réaction du 2-aminothiophénol avec un dérivé d'acide carboxylique pour former le cycle benzothiazole.

Introduction du cycle isoxazole : Ceci est réalisé en faisant réagir le dérivé benzothiazole avec un précurseur d'isoxazole approprié.

Substitutions cyclopropyle et trifluorométhoxy : Ces groupes sont introduits par des réactions de substitution spécifiques pour obtenir la structure finale du this compound.

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée, ainsi que la possibilité d'une production à grande échelle.

Analyse Des Réactions Chimiques

Le tropifexor subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound est principalement éliminé de l'organisme humain par métabolisme oxydatif.

Glucuronidation : Cette réaction implique l'addition d'acide glucuronique au this compound, ce qui le rend plus hydrosoluble et facilite son excrétion.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les enzymes du cytochrome P450 pour l'oxydation et les enzymes de la glucuronosyltransférase diphospho-uridine pour la glucuronidation. Les principaux produits formés à partir de ces réactions sont des métabolites oxydés et glucuronidés du this compound .

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'Action

Le this compound exerce ses effets en agissant comme un agoniste du récepteur X du farnésyl, un récepteur nucléaire qui régule le métabolisme et la signalisation des acides biliaires. Après activation, le récepteur X du farnésyl inhibe la synthèse des acides biliaires et augmente la conjugaison, le transport et l'excrétion des acides biliaires. Cela contribue à protéger le foie des effets néfastes de l'accumulation d'acides biliaires . Le this compound augmente spécifiquement l'expression de la pompe d'exportation des sels biliaires et des gènes du petit partenaire hétérodimère tout en diminuant le cytochrome P450 8B1 .

Applications De Recherche Scientifique

Tropifexor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparaison Avec Des Composés Similaires

Le tropifexor est unique parmi les agonistes du récepteur X du farnésyl en raison de sa forte puissance et de sa sélectivité. Les composés similaires comprennent :

Acide obéticholique : Un autre agoniste du récepteur X du farnésyl utilisé pour le traitement de la cholangite biliaire primitive et de la stéatohépatite non alcoolique.

Le this compound se démarque par sa structure chimique unique, qui comprend un groupe acide benzothiazole carboxylique substitué par la nortropine bicyclique, contribuant à sa forte puissance et à sa sélectivité .

Propriétés

IUPAC Name |

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLOOGHLKSNNEK-JWTNVVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100225 | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383816-29-2 | |

| Record name | Tropifexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPIFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

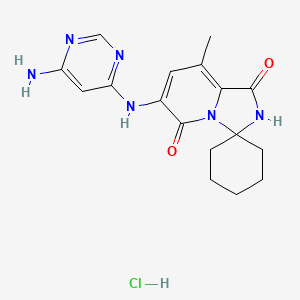

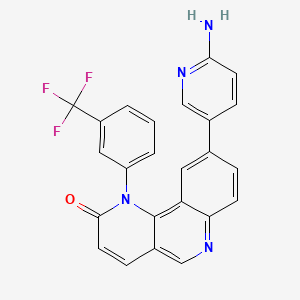

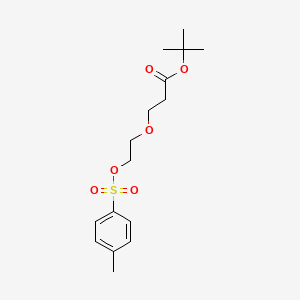

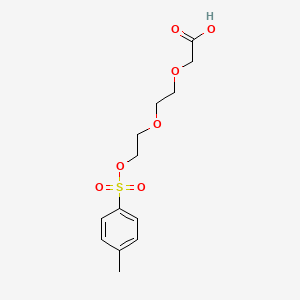

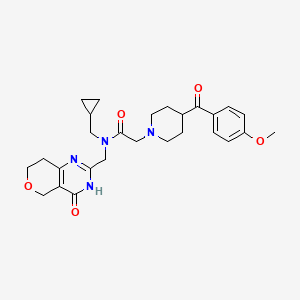

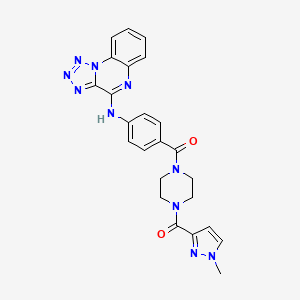

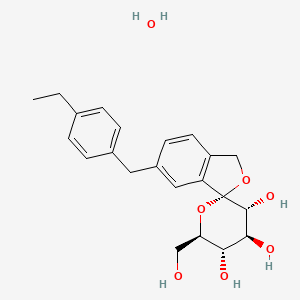

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)